N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-diphenylpropanamide
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Overview
Description
N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-diphenylpropanamide is a useful research compound. Its molecular formula is C27H25N3O2S and its molecular weight is 455.58. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of pyrazole and pyridine derivatives, including those with a methoxyphenyl group, have been extensively studied. For example, Quiroga et al. (1999) prepared various 3-aryl-5-cyanopyrazolo[3,4-b]pyridines from corresponding 3-amino-5-arylpyrazoles and α-cyanochalcones, emphasizing the structural diversity achievable through synthetic chemistry (Quiroga et al., 1999). Similarly, Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, further expanding the chemical repertoire of pyrazole derivatives (Hassan et al., 2014).
Structural Studies
The structural elucidation of these compounds through techniques such as NMR, X-ray diffraction, and crystallography reveals the preferred tautomeric forms and supramolecular arrangements in the solid state. For instance, Kumara et al. (2018) detailed the structural analysis of a novel pyrazole derivative, demonstrating the utility of various spectroscopic and crystallographic methods in understanding the molecular geometry and electronic structure (Kumara et al., 2018).
Biological Activities
Research into the biological activities of pyrazole derivatives has indicated their potential in various therapeutic areas. Studies have explored their cytotoxicity against cancer cells, antimicrobial properties, and analgesic effects. For example, Gad-Elkareem et al. (2011) synthesized thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives, evaluating their antimicrobial activities (Gad-Elkareem et al., 2011). Moreover, Khalifa et al. (2019) synthesized trisubstituted pyrazoles with potential analgesic properties, highlighting the versatility of pyrazole derivatives in medicinal chemistry (Khalifa et al., 2019).
Mechanism of Action
Target of Action
Similar compounds have been shown to have antiproliferative activity against various cancer cell lines . Therefore, it’s plausible that this compound may also target proteins or pathways involved in cell proliferation.
Mode of Action
It’s suggested that the compound may have a complex action that combines antiproliferative effects with the induction of cell death . This could involve interactions with multiple targets, leading to changes in cell signaling and function.
Result of Action
Based on its potential antiproliferative activity, it may lead to inhibition of cell proliferation and induction of cell death in certain cancer cell lines .
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,3-diphenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O2S/c1-32-22-14-12-21(13-15-22)30-27(24-17-33-18-25(24)29-30)28-26(31)16-23(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-15,23H,16-18H2,1H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJZUJPSAPBSMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.